molecular formula C17H21NO4 B600824 Galanthamine N-Oxide CAS No. 134332-50-6

Galanthamine N-Oxide

Cat. No.: B600824
CAS No.: 134332-50-6
M. Wt: 303.35 g/mol
InChI Key: LROQBKNDGTWXET-CSBKYJRVSA-N
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Description

Galanthamine N-Oxide is an oxidized derivative of galanthamine, an alkaloid originally isolated from the bulbs and flowers of plants in the Amaryllidaceae family, such as the common snowdrop (Galanthus nivalis). Galanthamine is well-known for its acetylcholinesterase inhibitory activity, which has made it a valuable compound in the treatment of Alzheimer’s disease. This compound retains some of these properties and has been studied for its potential therapeutic applications .

Mechanism of Action

Target of Action

Galanthamine N-Oxide primarily targets the acetylcholinesterase (AChE) enzyme . AChE is a widely studied therapeutic target used in the treatment of Alzheimer’s disease . By inhibiting AChE, this compound increases the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft .

Mode of Action

this compound acts as a reversible, competitive inhibitor of AChE . It blocks the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor, giving its dual mechanism of action clinical significance .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the cholinergic system . This enhances the functionality of various cognitions that acetylcholine is involved in, such as memory processing, reasoning, and thinking .

Pharmacokinetics

Galanthamine, from which this compound is derived, is about 90% bioavailable and displays linear pharmacokinetics . It has a relatively large volume of distribution and low protein binding . Metabolism is primarily through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes . Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals .

Result of Action

The primary result of this compound’s action is the enhancement of cholinergic neuron function and signaling . This leads to increased acetylcholine neurotransmission, which can improve cognitive functions such as memory processing, reasoning, and thinking . It’s important to note that the therapeutic effects of this compound may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same cytochrome P450 enzymes (CYP2D6 and CYP3A4) could potentially affect the metabolism of this compound . Additionally, factors such as age, sex, and body weight can affect the clearance of the drug .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Galanthamine N-Oxide typically involves the oxidation of galanthamine. One common method is the use of hydrogen peroxide in the presence of a catalyst, such as sodium tungstate, under mild conditions. The reaction proceeds smoothly, yielding this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process likely involves the large-scale oxidation of galanthamine using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of galanthamine from natural sources or synthetic routes make industrial production feasible .

Chemical Reactions Analysis

Types of Reactions: Galanthamine N-Oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.

    Reduction: Reduction of this compound can revert it back to galanthamine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, sodium tungstate.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Alkyl halides, under basic conditions.

Major Products Formed:

Scientific Research Applications

Comparison with Similar Compounds

    Galanthamine: The parent compound, known for its acetylcholinesterase inhibitory activity.

    N-Demethylgalanthamine: A derivative with similar biological activity.

    O-Desmethylgalanthamine: Another derivative with acetylcholinesterase inhibitory properties.

Uniqueness: Galanthamine N-Oxide is unique due to its oxidized structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives. Its specific interactions with molecular targets and pathways may also differ, making it a compound of interest for further research .

Properties

CAS No.

134332-50-6

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

(1S,4R,12S,14R)-9-methoxy-4-methyl-4-oxido-11-oxa-4-azoniatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol

InChI

InChI=1S/C17H21NO4/c1-18(20)8-7-17-6-5-12(19)9-14(17)22-16-13(21-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-,18+/m0/s1

InChI Key

LROQBKNDGTWXET-CSBKYJRVSA-N

Isomeric SMILES

C[N@+]1(CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O)[O-]

SMILES

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-]

Canonical SMILES

C[N+]1(CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O)[O-]

Appearance

White to Off-White Solid

melting_point

113-118°C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(4aS,6R,8aS,11R)-4a,5,9,10,11,12-Hexahydro-3-methoxy-11-methyl-6H-benzofuro[3a,3,2-ef][2]benzazepin-6-ol 11-Oxide;  Nivalin-oxide;  Galanthamine 10-Oxide;  Galanthamine β-N-oxide

Origin of Product

United States
Customer
Q & A

Q1: What is the relationship between Galanthamine and Galanthamine N-Oxide in terms of acetylcholinesterase inhibition?

A1: Research indicates that this compound exhibits a weaker inhibitory effect on acetylcholinesterase compared to Galanthamine. In a study on Zephyranthes concolor [], this compound showed an IC50 of 2.6 × 10⁻⁵ M against electric eel acetylcholinesterase, while Galanthamine demonstrated a five-fold higher potency. This suggests that the N-oxidation of Galanthamine reduces its ability to inhibit this enzyme.

Q2: Has this compound been identified in any specific plant species?

A2: Yes, this compound has been identified in several Amaryllidaceae species. Studies have reported its presence in Zephyranthes concolor [], Lycoris radiata [], and as a degradation product of Galanthamine hydrobromide []. This suggests that the compound might be a naturally occurring alkaloid within this plant family.

Q3: Are there any known degradation pathways for Galanthamine that involve this compound?

A3: Yes, research has identified this compound as a degradation product of Galanthamine hydrobromide []. This degradation was observed when the drug was subjected to oxidative stress using hydrogen peroxide. The study suggests that oxidative conditions can lead to the formation of this compound from Galanthamine hydrobromide.

Q4: What analytical techniques are commonly employed to identify and characterize this compound?

A4: Several analytical techniques are used to identify and characterize this compound. Studies employed techniques like Gas Chromatography-Mass Spectrometry (GC-MS) [, ], High-Performance Liquid Chromatography (HPLC) [], Nuclear Magnetic Resonance (NMR) spectroscopy [, ], and Mass Spectrometry (MS) []. These techniques help in separating, identifying, and characterizing the structure of this compound in plant extracts or reaction mixtures.

Q5: Are there any ongoing research efforts focusing on the development of this compound for therapeutic applications?

A5: Based on the provided research papers, there is no mention of specific ongoing research efforts directly focused on developing this compound for therapeutic applications. While its parent compound, Galanthamine, is known for its acetylcholinesterase inhibitory activity and use in Alzheimer's disease treatment, this compound exhibits weaker potency in this regard []. Further research is needed to explore its potential therapeutic benefits and address limitations before it can be considered for drug development.

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